molecular formula C12H20N2O3 B1480113 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid CAS No. 2097952-94-6

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid

Cat. No.: B1480113
CAS No.: 2097952-94-6
M. Wt: 240.3 g/mol
InChI Key: DVHWZZGAEJJMCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid can be represented by the SMILES string CCC(N1CCNCC1)C(O)=O .

Scientific Research Applications

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a wide range of applications in scientific research. It has been used in studies of drug metabolism, protein-protein interactions, and in the development of new drugs and therapies. It has been used to study the structure and function of enzymes, to identify and characterize novel drug targets, and to study the mechanism of action of drugs. It has also been used to study the pharmacology of drugs, to develop new drugs and therapies, and to study the mechanism of action of drugs.

Mechanism of Action

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid acts as an inhibitor of enzymes, as an activator of receptors, and as a substrate for drug metabolism. It has been shown to inhibit the activity of enzymes involved in drug metabolism, including cytochrome P450 enzymes, and to activate the activity of receptors involved in drug metabolism, such as the serotonin and dopamine receptors. It has also been shown to act as a substrate for drug metabolism, allowing drugs to be metabolized more efficiently.
Biochemical and Physiological Effects
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, including cytochrome P450 enzymes, and to activate the activity of receptors involved in drug metabolism, such as the serotonin and dopamine receptors. It has also been shown to act as a substrate for drug metabolism, allowing drugs to be metabolized more efficiently. In addition, it has been shown to have anti-inflammatory and anti-cancer activities, as well as to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water and must be dissolved in organic solvents. Additionally, it is not very soluble in some organic solvents, making it difficult to work with in some experiments.

Future Directions

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a wide range of potential applications in scientific research. In the future, it could be used to study the structure and function of enzymes, to identify and characterize novel drug targets, and to study the mechanism of action of drugs. It could also be used to study the pharmacology of drugs, to develop new drugs and therapies, and to study the mechanism of action of drugs. Additionally, it could be used to study the effects of environmental pollutants on drug metabolism, and to study the effects of drugs on the environment. Finally, it could be used to develop new therapeutic agents, such as inhibitors of enzymes involved in drug metabolism, activators of receptors involved in drug metabolism, and substrates for drug metabolism.

Properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-10(12(16)17)13-5-7-14(8-6-13)11(15)9-3-4-9/h9-10H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHWZZGAEJJMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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